molecular formula C16H12BrN3O3 B2617469 4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-79-6

4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2617469
CAS No.: 865285-79-6
M. Wt: 374.194
InChI Key: SIRRHYMTFVPCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a 1,3,4-oxadiazole derivative characterized by a bromine substituent on the benzamide ring and a 2-methoxyphenyl group attached to the oxadiazole core.

Properties

IUPAC Name

4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c1-22-13-5-3-2-4-12(13)15-19-20-16(23-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRRHYMTFVPCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Coupling Reagents: EDCI, palladium catalysts for Suzuki-Miyaura coupling

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide and related 1,3,4-oxadiazole derivatives:

Compound Name Substituents Biological Activity Key Findings Reference
This compound (Target) - Benzamide: 4-bromo
- Oxadiazole: 2-methoxyphenyl
Not explicitly studied in provided evidence Structural focus: Bromine enhances lipophilicity; ortho-methoxy may influence steric interactions. N/A
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-oxadiazol-2-yl]benzamide - Benzamide: Sulfamoyl group
- Oxadiazole: 4-methoxyphenylmethyl
Antifungal (C. albicans)
Thioredoxin reductase inhibition
Para-methoxy group enhances antifungal efficacy; sulfamoyl group contributes to enzyme binding .
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide - Benzamide: Sulfamoyl group
- Oxadiazole: Furan-2-yl
Antifungal (C. albicans)
Thioredoxin reductase inhibition
Furan moiety improves solubility; cyclohexyl group increases hydrophobicity .
Compound 26 : N-(5-(thiophen-2-yl)-oxadiazol-2-yl)-4-bromobenzamide - Benzamide: 4-bromo
- Oxadiazole: Thiophen-2-yl
Cytotoxicity (cancer cells) Bromine enhances electron-withdrawing effects; thiophene improves π-π stacking .
Compound 3 : 4-chloro-N-[5-(4-chlorophenyl)-oxadiazol-2-yl]benzamide - Benzamide: 4-chloro
- Oxadiazole: 4-chlorophenyl
Anti-inflammatory Chlorine substituents increase halogen bonding but reduce solubility compared to bromine .
5a : 4-((5-(4-chlorophenyl)-oxadiazol-2-yl)methoxy)benzamide - Benzamide: Methoxy-linked chlorophenyl
- Oxadiazole: 4-chlorophenyl
Cytotoxicity (cancer cells) Methoxy spacer increases flexibility; chlorophenyl enhances target affinity .
5-bromo-N-[5-(4-fluorophenyl)-oxadiazol-2-yl]thiophene-2-carboxamide - Carboxamide: 5-bromo-thiophene
- Oxadiazole: 4-fluorophenyl
Kinase inhibition (Staphylococcus aureus) Fluorophenyl group improves metabolic stability; bromine-thiophene enhances electronic effects .

Key Structural and Functional Insights:

Bromine vs. Chlorine: Bromine’s larger atomic radius and stronger electron-withdrawing effects may enhance lipophilicity and target interaction compared to chlorine .

Thiophene (Compound 26) vs. Benzene: Thiophene’s electron-rich nature improves solubility and binding in hydrophobic pockets .

Biological Activity Trends: Sulfamoyl-containing derivatives (LMM5, LMM11) show pronounced antifungal activity, suggesting this group is critical for thioredoxin reductase inhibition . Brominated analogs (Target, Compound 26) are associated with cytotoxicity, likely due to enhanced membrane permeability and reactive intermediate formation .

Biological Activity

4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound suggest a promising profile for therapeutic applications, especially as an inhibitor of specific biological pathways involved in cancer cell proliferation.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrN3O2C_{13}H_{12}BrN_{3}O_{2}. Its structure includes a bromine atom and an oxadiazole ring, which are known to enhance biological activity.

PropertyValue
Molecular Weight306.16 g/mol
SMILESCOC1=CC(=C(C=C1)Br)C2=NN=C(O2)CCC(=O)O
InChIInChI=1S/C13H12BrN3O2/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2

Research indicates that compounds with similar structures often act by inhibiting key signaling pathways in cancer cells. For instance, derivatives of benzamide have been shown to inhibit fibroblast growth factor receptor (FGFR) signaling, which is crucial in various cancers. The specific mechanism for this compound may involve:

  • Inhibition of FGFR : Similar compounds have demonstrated the ability to bind FGFR and inhibit its phosphorylation.
  • Induction of Apoptosis : Evidence suggests that such compounds can induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at the G2 phase.

Anticancer Activity

A study focusing on benzamide derivatives found that compounds similar to this compound exhibited significant inhibition against non-small cell lung cancer (NSCLC) cell lines. The IC50 values for these compounds ranged from 1.25 µM to 2.31 µM across different cell lines, indicating potent anticancer activity.

Cell LineIC50 (µM)
NCI-H5201.36
NCI-H15811.25
NCI-H2262.31
NCI-H4602.14
NCI-H17031.85

Mechanistic Insights

The compound’s mechanism was further elucidated through molecular docking studies which indicated that it binds to FGFR forming multiple hydrogen bonds. This interaction is critical for inhibiting the downstream signaling pathways that promote tumor growth.

Case Studies

Several case studies have highlighted the effectiveness of benzamide derivatives in clinical settings:

  • Study on FGFR Inhibition : A series of experiments demonstrated that a derivative similar to our compound significantly inhibited cell proliferation in FGFR-amplified NSCLC cells.
    "The compound induced cellular apoptosis and inhibited the phosphorylation of key signaling proteins in a dose-dependent manner" .
  • In Vivo Studies : Animal models treated with similar benzamide derivatives showed reduced tumor sizes and improved survival rates compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.